1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, hydrochloride
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Overview
Description
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of sulfur, nitrogen, and oxygen atoms within its molecular framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spiro structure, followed by the introduction of the pyrimidinyl group and subsequent oxidation to form the 1’-oxide. The final step involves the addition of hydrochloride to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dithia-8-azaspiro(4.5)decane derivatives.
- Pyrimidinyl-substituted spiro compounds.
- Other spiro compounds containing sulfur and nitrogen atoms.
Uniqueness
1,4-Dithia-8-azaspiro(45)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is unique due to its specific combination of functional groups and spiro structure
Properties
CAS No. |
83546-47-8 |
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Molecular Formula |
C11H18ClN5OS2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
6-(1,4-dithia-8-azoniaspiro[4.5]decan-8-yl)-3-hydroxy-2-iminopyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H17N5OS2.ClH/c12-8-7-9(14-10(13)16(8)17)15-3-1-11(2-4-15)18-5-6-19-11;/h7,13,17H,1-6,12H2;1H |
InChI Key |
FNBAFXCMPBYMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC12SCCS2)C3=NC(=N)N(C(=C3)N)O.[Cl-] |
Origin of Product |
United States |
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